molecular formula C22H25NO B487986 1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol CAS No. 95133-25-8

1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol

Cat. No.: B487986
CAS No.: 95133-25-8
M. Wt: 319.4g/mol
InChI Key: WJNKFUZWBNENLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, two phenyl groups, and a pentyn-1-ol chain. Its molecular formula is C23H25NO, and it has a molecular weight of 331.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications .

Properties

CAS No.

95133-25-8

Molecular Formula

C22H25NO

Molecular Weight

319.4g/mol

IUPAC Name

1,1-diphenyl-5-piperidin-1-ylpent-3-yn-1-ol

InChI

InChI=1S/C22H25NO/c24-22(20-12-4-1-5-13-20,21-14-6-2-7-15-21)16-8-11-19-23-17-9-3-10-18-23/h1-2,4-7,12-15,24H,3,9-10,16-19H2

InChI Key

WJNKFUZWBNENLV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCN(CC1)CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

solubility

47.9 [ug/mL]

Origin of Product

United States

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